Cas no 106387-02-4 (5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-)

5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro- structure
106387-02-4 structure
Nome del prodotto:5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-
Numero CAS:106387-02-4
MF:C28H24O8
MW:488.485368728638
CID:204815
PubChem ID:129314

5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-
    • 5-(3,4-dihydroxyphenyl)-11-[(3,5-dihydroxyphenyl)methyl]-6,11-dihydro-5H-dibenzo[1,4-e:3',4'-f][7]annulene-2,3,8,10-tetrol
    • 5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)me...
    • cassigarol A
    • (5R,11S)-5-(3,5-dihydroxybenzyl)-11-(3,4-dihydroxyphenyl)-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
    • 5-(3,5-dihydroxybenzyl)-11-(3,4-dihydroxyphenyl)-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
    • 5H-Dibenzo(a,d)cycloheptene-2,3,6,8-tetrol, 11-(3,4-dihydroxyphenyl)-5-((3,5-dihydroxyphenyl)methyl)-10,11-dihydro-
    • 10-(3,4-dihydroxyphenyl)-2-[(3,5-dihydroxyphenyl)methyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-4,6,13,14-tetrol
    • DTXSID70909995
    • 11-(3,4-Dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
    • 106387-02-4
    • Inchi: InChI=1S/C28H24O8/c29-16-3-13(4-17(30)9-16)5-22-21-12-26(35)25(34)11-20(21)19(14-1-2-23(32)24(33)8-14)7-15-6-18(31)10-27(36)28(15)22/h1-4,6,8-12,19,22,29-36H,5,7H2
    • Chiave InChI: SJCXTMZZGQRDQF-UHFFFAOYSA-N
    • Sorrisi: OC1C=C(O)C=C(CC2C3C(=CC(=CC=3CC(C3C=CC(O)=C(O)C=3)C3=CC(=C(C=C23)O)O)O)O)C=1

Proprietà calcolate

  • Massa esatta: 488.147
  • Massa monoisotopica: 488.147
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 3
  • Complessità: 726
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 994
  • Carica superficiale: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 162Ų

Proprietà sperimentali

  • Densità: 1.557
  • Punto di ebollizione: 803.9°Cat760mmHg
  • Punto di infiammabilità: 356.4°C
  • Indice di rifrazione: 1.78
  • PSA: 161.84000
  • LogP: 4.39400
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd